molecular formula C14H16ClNO3S B8521486 9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one CAS No. 926658-81-3

9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B8521486
CAS No.: 926658-81-3
M. Wt: 313.8 g/mol
InChI Key: FMPDMRNMUZWNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-Chlorobenzene-1-sulfonyl)-9-azabicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C14H16ClNO3S and its molecular weight is 313.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

926658-81-3

Molecular Formula

C14H16ClNO3S

Molecular Weight

313.8 g/mol

IUPAC Name

9-(4-chlorophenyl)sulfonyl-9-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C14H16ClNO3S/c15-10-4-6-14(7-5-10)20(18,19)16-11-2-1-3-12(16)9-13(17)8-11/h4-7,11-12H,1-3,8-9H2

InChI Key

FMPDMRNMUZWNDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC(C1)N2S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20.9 g of 9-azabicyclo[3.3.1]nonan-3-one hydrochloride was dissolved in 600 mL of DMF. 89.0 g of Cs2CO3 followed by 29 g of 4-chlorobenzenesulfonyl chloride was added and the reaction mixture was stirred overnight at rt. After an additional day of stirring, the reaction mixture was poured into 1.4 L of vigorously stirring EtOAc. The mixture was stirred for 2 h and allowed to stand at rt overnight. The mixture was filtered to remove undissolved solids and the filtrate was washed with H2O (2 L×3) and brine (2 L). The organic layer was dried over MgSO4, filtered and the solvent was removed by rotary evaporation. A granular, tan solid was produced. Trituration with methanol dissolved a tan impurity to afford 9-(4-chlorophenylsulfonyl)-9-azabicyclo[3.3.1]nonan-3-one as a white crystalline solid (25.9 g, 69% yield).
Quantity
20.9 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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